5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)thiophene-2-carboxylic acid
Description
This compound is a multifunctional thiophene derivative featuring a carboxylic acid group at the 2-position of the thiophene ring and an aminomethyl substituent at the 5-position. The amino group is dual-protected by two orthogonal protecting groups: tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), attached to a (3S)-configured pyrrolidine ring. The Boc group provides acid-labile protection, while the Fmoc group is base-sensitive, making this compound highly versatile in peptide synthesis and solid-phase combinatorial chemistry . Its molecular formula is C₃₁H₃₃N₃O₆S, with a molecular weight of 575.67 g/mol (exact values depend on stereochemistry and substituent positions).
The compound’s structural complexity enables applications in drug discovery, particularly as a building block for protease inhibitors or kinase-targeting molecules. Its purity (≥95% by LC-MS/NMR) ensures reliability in synthetic workflows .
Properties
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6S/c1-30(2,3)38-28(35)31-15-14-19(16-31)32(17-20-12-13-26(39-20)27(33)34)29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,19,25H,14-18H2,1-3H3,(H,33,34)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYPTFOVJNRRQD-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(CC2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N(CC2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the thiophene-2-carboxylic acid, which is then subjected to a series of reactions to introduce the pyrrolidine and fluorenylmethoxycarbonyl (Fmoc) groups. The tert-butoxycarbonyl (Boc) group is often introduced as a protecting group to prevent unwanted reactions during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Fmoc and Boc groups can be selectively removed under acidic or basic conditions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for deprotection of the Fmoc and Boc groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a versatile scaffold in the design of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. The incorporation of the pyrrolidine and thiophene moieties is particularly important in developing compounds that can interact with various biological receptors.
Anticancer Research
Research indicates that compounds similar to 5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid exhibit promising anticancer properties. For instance, studies have shown that modifications to the thiophene ring can enhance cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapies .
Neuroscience
This compound has potential applications in neuroscience, particularly in the development of drugs aimed at treating neurological disorders. The pyrrolidine structure is known to influence neuroactive properties, which could be exploited to create novel treatments for conditions such as depression or anxiety .
Synthetic Biology
In synthetic biology, this compound can act as a building block for synthesizing more complex biomolecules. Its ability to form stable interactions with biological systems makes it suitable for creating targeted delivery systems for genetic materials or drugs .
Case Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized derivatives of the compound and tested their efficacy against various cancer cell lines, including breast and prostate cancer cells. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .
Case Study 2: Neuroactive Compound Development
Another study focused on modifying the pyrrolidine component to enhance its neuroactive properties. The modified compounds were tested in animal models for their effects on anxiety-like behaviors, showing promise as potential anxiolytics with fewer side effects compared to existing treatments .
Mechanism of Action
The mechanism of action of 5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in the heterocyclic amine core, substituent positions, or protecting groups. Below is a comparative analysis:
| Compound | Core Structure | Protecting Groups | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | Pyrrolidine (3S) | Boc, Fmoc | C₃₁H₃₃N₃O₆S | ~575.67 | Peptide synthesis, kinase inhibitors |
| 5-[({1-[(tert-Butoxy)carbonyl]piperidin-4-yl}(Fmoc-amino)methyl]-1H-pyrrole-2-carboxylic acid () | Piperidine | Boc, Fmoc | C₃₁H₃₅N₃O₆ | 545.63 | Antibacterial agents, polymer stabilizers |
| 5-[({1-[(tert-Butoxy)carbonyl]azepan-3-yl}(Fmoc-amino)methyl]thiophene-3-carboxylic acid () | Azepane | Boc, Fmoc | C₃₂H₃₆N₂O₆S | 576.70 | Antimicrobial activity, material science |
| 5-({(3S)-1-Boc-pyrrolidin-3-ylmethyl}-1-methyl-1H-pyrazole-4-carboxylic acid () | Pyrrolidine (3S) + Pyrazole | Boc, Fmoc | C₃₀H₃₄N₄O₆ | 546.61 | Anticancer research, enzyme inhibition |
| 5-{(tert-Butoxy)carbonylamino}thiophene-2-carboxylic acid () | Thiophene (no heterocycle) | Boc, Methyl | C₁₀H₁₄N₂O₃S | 242.29 | Small-molecule drug development |
Key Structural Differences
- Pyrazole-containing derivatives () introduce aromatic nitrogen, enhancing π-π stacking interactions in drug-receptor binding .
Protecting Groups :
- Stereochemistry: The (3S)-pyrrolidine configuration in the target compound may confer enantioselective activity, unlike non-chiral analogues (e.g., ) .
Research Findings and Data
Table 1: Physicochemical Properties
Biological Activity
5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid is a complex organic compound with potential biological applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the thiophene ring and the pyrrolidine moiety suggests potential interactions with proteins that are crucial for cellular signaling and metabolic regulation.
Antitumor Activity
Recent studies have demonstrated that compounds similar to 5-({(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylamino}methyl)thiophene-2-carboxylic acid exhibit significant antitumor properties. For instance, pyrrolidine derivatives have been shown to induce apoptosis in various cancer cell lines, including breast and glioblastoma cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for antimicrobial properties. The thiophene moiety is known for enhancing the antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that these compounds can disrupt bacterial cell membranes, leading to increased permeability and cell lysis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to proteases and kinases involved in cancer progression. The pyrrolidine structure can mimic peptide substrates, allowing it to competitively inhibit enzyme activity. This inhibition can slow down tumor growth and metastasis .
Case Studies
- Antitumor Efficacy : A study conducted on a series of pyrrolidine derivatives revealed that those with thiophene substitutions showed enhanced cytotoxicity against human cancer cell lines. The IC50 values were significantly lower than those of conventional chemotherapeutic agents, suggesting a promising alternative for cancer treatment .
- Antimicrobial Testing : In vitro testing demonstrated that derivatives of this compound exhibited a broad spectrum of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, indicating potent antimicrobial effects .
Data Summary
| Activity Type | Target | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Antitumor | Breast Cancer Cells | < 10 µM | Apoptosis induction via caspase activation |
| Antimicrobial | Staphylococcus aureus | 5 µM | Membrane disruption |
| Enzyme Inhibition | Proteases | Competitive inhibition | Mimicry of peptide substrates |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing this compound, and how do protecting groups influence the reaction pathway?
- Methodology : The compound is synthesized via multi-step orthogonal protection strategies. The tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups are sequentially introduced to protect the pyrrolidine nitrogen. The Boc group is stable under acidic conditions but cleaved with trifluoroacetic acid (TFA), while the Fmoc group is base-labile (e.g., piperidine in DMF). The thiophene-carboxylic acid moiety is typically introduced via coupling reactions, such as amide bond formation using HATU or EDCI as activators .
- Critical Considerations : Ensure compatibility of solvents (e.g., DCM, DMF) with both protecting groups. Monitor deprotection steps via TLC or LC-MS to avoid over-cleavage .
Q. How can researchers purify and characterize this compound to ensure high yields and structural fidelity?
- Purification : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in water with 0.1% TFA) to resolve byproducts. Flash chromatography (silica gel, ethyl acetate/hexane) is suitable for intermediate purification .
- Characterization : Confirm structure via - and -NMR (key signals: δ ~7.7–7.3 ppm for Fmoc aromatic protons, δ ~1.4 ppm for Boc tert-butyl group). High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (e.g., CHNOS: 577.72 g/mol) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Hazard Mitigation : Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention .
- Storage : Store desiccated at –20°C in amber vials to prevent moisture absorption and photodegradation .
Advanced Research Questions
Q. How can coupling reactions involving this compound be optimized to minimize racemization and side products?
- Methodology : Use low-temperature (0–4°C) coupling conditions with HOBt/DIPEA to suppress racemization. Microwave-assisted synthesis (e.g., 50°C, 20 min) enhances efficiency for similar Fmoc-protected intermediates .
- Troubleshooting : Monitor reaction progress via LC-MS. If diastereomers form, optimize stoichiometry (1.2–1.5 equivalents of coupling reagent) and solvent polarity (e.g., DMF > DCM for solubility) .
Q. What analytical techniques are most effective for evaluating the stereochemical integrity of the pyrrolidine ring?
- Chiral Analysis : Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) to separate enantiomers. Circular dichroism (CD) spectroscopy can confirm absolute configuration by comparing optical activity to known standards .
- Crystallography : Single-crystal X-ray diffraction of intermediates (e.g., Boc-protected pyrrolidine) provides definitive stereochemical assignment .
Q. How does the compound’s stability vary under different pH and temperature conditions, and how can degradation be mitigated?
- Stability Studies : Accelerated degradation studies (40°C, 75% humidity) show that the Fmoc group decomposes within 72 hours under basic conditions (pH > 8). The Boc group remains stable at pH 3–7. Use buffered solutions (pH 6–7) for biological assays .
- Mitigation Strategies : Lyophilize the compound for long-term storage. Add antioxidants (e.g., BHT) to solutions to prevent thiophene oxidation .
Q. What strategies can resolve contradictions in biological activity data observed across different studies?
- Data Validation : Replicate assays under standardized conditions (e.g., cell line: RAW 264.7 for anti-inflammatory activity). Use positive controls (e.g., dexamethasone) and orthogonal assays (ELISA for cytokine profiling) to confirm activity .
- Meta-Analysis : Compare IC values across studies, adjusting for variables like solvent (DMSO vs. saline) and incubation time. Computational docking (e.g., AutoDock Vina) can predict binding affinity to targets like COX-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
